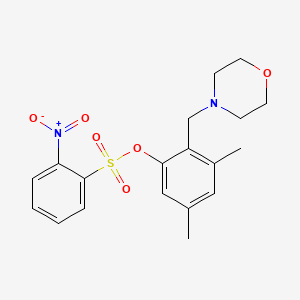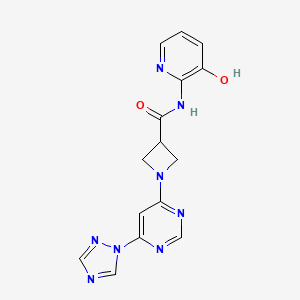
(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene: is an organic compound that belongs to the class of azido compounds It features a unique structure with an azido group (-N₃) and a fluoro substituent on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the fluoro compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring safety measures for handling azides, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted indene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substituted Indenes: Formed through nucleophilic substitution.
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s azido group can be used for bioorthogonal chemistry, enabling the development of targeted drug delivery systems and imaging agents.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily related to its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages.
Comparison with Similar Compounds
(1R)-1-Azido-2,3-dihydro-1H-indene: Lacks the fluoro substituent, making it less reactive in certain chemical reactions.
(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Contains a chloro substituent instead of a fluoro group, which can influence its reactivity and applications.
Uniqueness:
- The presence of the fluoro substituent in (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene enhances its reactivity and stability compared to similar compounds without the fluoro group. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(1R)-1-azido-4-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPXJHXTLWXBI-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B2630163.png)

![N-(3,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2630170.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2630174.png)
![3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)
![ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2630176.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2630177.png)
